3-Sulfobenzoato de sodio

Descripción general

Descripción

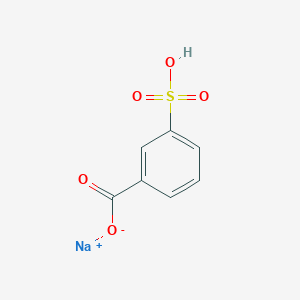

Sodium 3-sulfobenzoate, also known as sodium benzenesulfonate, is a sodium salt of benzenesulfonic acid. It is a white, crystalline, odorless powder that is soluble in water and is used as a surfactant in a variety of industrial and consumer products. The molecular formula of sodium 3-sulfobenzoate is C7H5NaO3S and its molecular weight is 190.14 g/mol. It is an important chemical intermediate used in the synthesis of various organic compounds, including pharmaceuticals, dyes, and fragrances.

Aplicaciones Científicas De Investigación

Síntesis de líquidos iónicos

El 3-sulfobenzoato de sodio se ha utilizado en la síntesis de líquidos iónicos. Por ejemplo, se ha utilizado en la síntesis de 1-hexil-3-propanonitriloimidazolio sulfobenzoato (SBA) .

Preparación de complejos

Este compuesto es adecuado para su uso en la preparación de complejos. Por ejemplo, se ha utilizado en la preparación de {[Ce(3-SBH)(H 2 O) 4]2CB 6}·4NO 3 y {[Nd(3-SBH)(H 2 O) 4] 2 CB 6}·4NO 3 [SBH=ácido sulfobenzóico, CB6=cucurbit[6]uril] complejos .

Preparación de compuestos orgánicos

El this compound puede usarse en la preparación de 4,4′-(eteno-1,2-diil)dipiridinio bis(3-carboxibencenosulfonato) .

Fabricación de membranas nanofibrosas

En el campo de la ciencia de los materiales, el this compound se ha utilizado en la fabricación de membranas nanofibrosas de mezcla de fibroína de seda/celulosa modificadas con this compound (S-SCBNM) mediante la técnica de electrohilado para la adsorción de lisozima .

Estudios de solubilidad

La solubilidad del this compound en mezclas de disolventes binarios a altas temperaturas se ha evaluado utilizando un método de estado estacionario .

Safety and Hazards

Sodium 3-sulfobenzoate may cause skin irritation, serious eye irritation, and respiratory irritation . In case of skin contact, it is recommended to wash off with soap and plenty of water . If inhaled, the person should be moved to fresh air . If it comes in contact with the eyes, they should be rinsed thoroughly with plenty of water for at least 15 minutes .

Mecanismo De Acción

Target of Action

Sodium 3-sulfobenzoate is a structural analog of the amino acid glutamate . .

Pharmacokinetics

Result of Action

It has been used in the synthesis of ionic liquid, 1-hexyl-3-propanenitrileimidazolium sulfobenzoate (SBA) , suggesting it may have potential applications in the field of materials science.

Propiedades

| { "Design of the Synthesis Pathway": "Sodium 3-sulfobenzoate can be synthesized through sulfonation of benzoic acid followed by neutralization with sodium hydroxide.", "Starting Materials": [ "Benzoic acid", "Sulfuric acid", "Sodium hydroxide", "Water" ], "Reaction": [ "Add benzoic acid to a reaction flask", "Add sulfuric acid dropwise to the reaction flask while stirring", "Heat the reaction mixture to 80-90°C for 1 hour", "Cool the reaction mixture to room temperature", "Add water to the reaction mixture and stir", "Add sodium hydroxide to the reaction mixture until pH reaches 7-8", "Filter the resulting solution to obtain Sodium 3-sulfobenzoate" ] } | |

Número CAS |

17625-03-5 |

Fórmula molecular |

C7H5NaO5S |

Peso molecular |

224.17 g/mol |

Nombre IUPAC |

sodium;3-carboxybenzenesulfonate |

InChI |

InChI=1S/C7H6O5S.Na/c8-7(9)5-2-1-3-6(4-5)13(10,11)12;/h1-4H,(H,8,9)(H,10,11,12);/q;+1/p-1 |

Clave InChI |

KQHKITXZJDOIOD-UHFFFAOYSA-M |

SMILES isomérico |

C1=CC(=CC(=C1)S(=O)(=O)O)C(=O)[O-].[Na+] |

SMILES |

C1=CC(=CC(=C1)S(=O)(=O)O)C(=O)[O-].[Na+] |

SMILES canónico |

C1=CC(=CC(=C1)S(=O)(=O)[O-])C(=O)O.[Na+] |

Otros números CAS |

17625-03-5 |

Descripción física |

White crystalline solid; [Sigma-Aldrich MSDS] |

Pictogramas |

Irritant |

Sinónimos |

3-Sulfobenzoic Acid Sodium Salt; Monosodium 3-Sulfobenzoate; Monosodium m-Sulfobenzoate; Sodium 3-Carboxybenzene-1-sulfonate; Sodium 3-Carboxybenzenesulfonate; Sodium Hydrogen 3-Sulfobenzoate; Sodium m-Sulfobenzoate; m-Sulfobenzoic Acid Monosodium Sa |

Origen del producto |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the solubility behavior of Sodium 3-sulfobenzoate in different solvent systems?

A1: Research has investigated the solubility of Sodium 3-sulfobenzoate in various solvent mixtures. A study [] examined its equilibrium solubility in binary systems containing water and either sodium chloride, sodium sulfate, or ethanol at temperatures ranging from 278.15 to 323.15 K. This type of data is crucial for understanding the compound's behavior in different environments and for developing processes that involve its dissolution or crystallization.

Q2: Can Sodium 3-sulfobenzoate be used in material science applications?

A2: Yes, Sodium 3-sulfobenzoate has shown potential in material science, particularly in the development of functional materials. For instance, a study [] explored its use in fabricating sulfated silk fibroin-based blend nanofibrous membranes. These membranes demonstrated an ability to adsorb lysozyme, indicating potential applications in areas like bioseparation or enzyme immobilization.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-(Chloromethyl)-2,2-difluorobenzo[d][1,3]dioxole](/img/structure/B31461.png)

![Benzo[a]pyrene-1,6-dione](/img/structure/B31467.png)

![4-[(E)-(4-Benzhydrylpiperazin-1-yl)iminomethyl]-N,N-diethylaniline](/img/structure/B31484.png)

![8-Hydroxybenzo[a]pyrene](/img/structure/B31493.png)